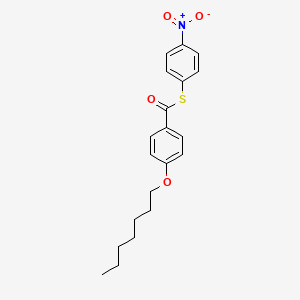
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a nitrophenyl group and a heptyloxy group, along with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-(heptyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 4-Aminophenyl 4-(heptyloxy)benzene-1-carbothioate.
Oxidation: Corresponding aldehydes or carboxylic acids from the heptyloxy group.
Scientific Research Applications
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the heptyloxy group can interact with hydrophobic regions of target molecules. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
Properties
CAS No. |
61519-03-7 |
|---|---|
Molecular Formula |
C20H23NO4S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
S-(4-nitrophenyl) 4-heptoxybenzenecarbothioate |
InChI |
InChI=1S/C20H23NO4S/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3 |
InChI Key |
LCJYRKQJWLXABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















